REACTION_CXSMILES
|
C1[CH:6]=[C:5]([S:7][S:8][C:9]2[N:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)N=CC=1.[ClH:15].SCC[NH2:19]>CO>[ClH:15].[N:14]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[S:8][S:7][CH2:5][CH2:6][NH2:19] |f:1.2,4.5|
|
Name
|
|
Quantity
|
13.2 g
|
Type
|
reactant
|
Smiles
|
C1=CC=NC(=C1)SSC2=CC=CC=N2
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
Cl.SCCN
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
Under vigorously stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
The reaction mixture was stirred for 1 hour and 40 minutes
|
Duration
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40 min
|
Type
|
DISTILLATION
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Details
|
the solvent was distilled off
|
Type
|
ADDITION
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Details
|
Ethyl acetate was added to the resulting residue for crystallization and crystals
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
CUSTOM
|
Details
|
Crude crystals thus obtained
|
Type
|
CUSTOM
|
Details
|
were recrystallized from methanol-ether
|
Type
|
CONCENTRATION
|
Details
|
The mother liquor was concentrated
|
Type
|
CUSTOM
|
Details
|
crystallized again from ether
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.N1=C(C=CC=C1)SSCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.62 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |